molecular formula C9H12N2O5S B13398686 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione

1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13398686
M. Wt: 260.27 g/mol
InChI Key: MUSPKJVFRAYWAR-UHFFFAOYSA-N
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Description

This compound is a sulfur-containing nucleoside analog featuring a pyrimidine-2,4-dione core (structurally analogous to uracil) fused to a modified tetrahydrothiophene ring. The stereochemistry (2R,3R,4S,5R) indicates hydroxyl groups at positions 3 and 4, a hydroxymethyl group at position 5, and sulfur replacing oxygen in the five-membered ring .

Properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSPKJVFRAYWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(S2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrothiophene ring, followed by the introduction of the pyrimidine-2,4-dione moiety. Key steps include:

    Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor, often under acidic or basic conditions.

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the tetrahydrothiophene ring.

    Coupling with Pyrimidine-2,4-dione: This step involves the formation of a bond between the tetrahydrothiophene ring and the pyrimidine-2,4-dione moiety, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.

    Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, H2O2.

    Reducing Agents: NaBH4, LiAlH4.

    Coupling Reagents: EDCI, DCC.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antiviral and antibacterial properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of viral infections.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Binding to nucleic acids and affecting their function.

    Modulating Cellular Signaling: Influencing signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, their modifications, and key properties:

Compound Name Core Structure Substituents Molecular Formula Key Properties References
Target Compound Tetrahydrothiophen 3,4-dihydroxy; 5-(hydroxymethyl) C₉H₁₄N₂O₅S* Enhanced lipophilicity due to sulfur; potential antiviral or antimetabolite activity.
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4-dione Tetrahydrofuran (O-ring) 3,4-dihydroxy; 5-(hydroxymethyl); 5-methyl on pyrimidine C₁₀H₁₄N₂O₆ Natural thymidine analog; used in DNA synthesis (CAS 1463-10-1).
5'-Deoxy-5'-iodouridine Tetrahydrofuran (O-ring) 3,4-dihydroxy; 5-(iodomethyl) C₉H₁₁IN₂O₅ Higher molecular weight (354.1 g/mol); iodine enhances radiopharmaceutical potential.
5,6-Dihydrouridine Ribose (O-ring) 5,6-dihydro modification on uracil C₉H₁₂N₂O₆ RNA modification; stabilizes tRNA structure (CAS 5627-05-4; MW 246.22).
3′-Deoxythymidine Deoxyribose (O-ring) 3′-deoxy; 5-methyl on pyrimidine C₁₀H₁₄N₂O₅ Antiviral activity; inhibits HIV reverse transcriptase (CAS 3416-05-5).
1-((2R,3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4-dione Tetrahydrofuran (O-ring) 3-chloro, 3-fluoro; 4-hydroxy; 5-(hydroxymethyl) C₉H₁₀ClFN₂O₅ Halogen substitution enhances metabolic resistance; research use only (CAS 1673560-41-2).

*Assumed molecular formula based on structural similarity to and .

Key Structural and Functional Differences :

Sulfur’s larger atomic radius may reduce enzymatic recognition, prolonging half-life in vivo .

Substituent Effects :

  • Halogenated Derivatives (e.g., 5′-iodo or 3-chloro-3-fluoro): These modifications enhance steric bulk and resistance to nucleases, making them candidates for antiviral prodrugs .
  • Methyl Groups (e.g., 5-methyl in thymidine analogs): Critical for base-pairing in DNA replication; their absence in the target compound may alter replication fidelity .

Stereochemistry :

  • The (2S,3S,4R,5S) isomer (CAS 26287-69-4) has distinct hydroxyl group orientations, affecting binding to enzymes like kinases or polymerases .

Synthetic Routes :

  • Target analogs are synthesized via thioglycosylation or click chemistry (e.g., ’s azide-alkyne cycloaddition), whereas oxygen-ring analogs often use phosphorylation or enzymatic methods .

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